8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
Historical Development of Quinoline-Spiro Hybrid Compounds
The integration of quinoline and spirocyclic systems traces its origins to early 20th-century natural product isolation efforts. β-Vetivone, a spiro[4.5]decane derivative isolated in 1939, marked one of the first documented spirocyclic terpenoids, though its structural elucidation required decades of synthetic validation. Parallel developments in quinoline chemistry emerged through the study of antimalarial alkaloids like quinine, with structural modifications revealing enhanced pharmacological profiles.
The convergence of these domains accelerated in the 21st century, driven by innovations in multicomponent reactions. For instance, acid-mediated enaminone intermediates enabled the one-pot synthesis of quinoline-fused spiro-quinazolinones, demonstrating the feasibility of constructing complex hybrids. Modern catalytic methods, such as Suzuki cross-coupling and p-toluenesulfonic acid-promoted cyclizations, have further streamlined access to these architectures. Key milestones include:
Structural Classification and Nomenclature
The target compound belongs to the spiro[4.5]decane family, characterized by a central carbon atom shared between two rings (four-membered and five-membered). Its IUPAC name systematically describes:
- Spiro system : 1,4-dioxa-8-azaspiro[4.5]decane (an oxygen-containing spirocycle with nitrogen at position 8).
- Quinoline core : Substituted at C-3 with a 4-methylbenzenesulfonyl group and at C-6 with an ethoxy group.
- Connectivity : The spiro system is appended to the quinoline’s C-4 position via a nitrogen bridge.
The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the ethoxy moiety influences electronic properties and metabolic stability.
Position in Medicinal Chemistry
Quinoline-spiro hybrids occupy a strategic niche in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The spirocyclic framework reduces conformational entropy, favoring selective interactions with biological targets. For example:
- Anticancer activity : Spirooxindole-pyrrolidines exhibit tubulin polymerization inhibition by stabilizing colchicine-binding sites.
- Antioxidant potential : Spiro pyrrolidines demonstrate radical scavenging capabilities comparable to butylated hydroxytoluene (BHT).
- CNS modulation : Patent literature describes spiro[4.5]decane derivatives as analgesics and anti-inflammatory agents.
While direct data on the target compound’s bioactivity remains limited, structural analogs like 8-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (PubChem CID 12006038) have been cataloged in drug discovery databases, suggesting investigative interest in this chemotype.
Research Significance and Contemporary Applications
Recent studies emphasize three key areas of application:
- Fluorophore Development : Quinoline-spiro hybrids exhibit tunable emission profiles (λ~em~ 411–430 nm) with high quantum yields (Φ^f^ up to 0.558), enabling use as biological imaging probes.
- Multitarget Therapeutics : Molecular hybridization strategies combine quinoline’s kinase inhibitory potential with spirocycles’ conformational restraint, aiming to address polypharmacological targets in cancer and neurodegeneration.
- Green Synthesis : p-TSA-catalyzed one-pot syntheses align with sustainable chemistry principles, reducing waste and reaction steps.
Ongoing research explores these hybrids as:
- PROTACs (Proteolysis-Targeting Chimeras) : Leveraging spirocyclic linkers to connect target-binding and E3 ligase-recruiting motifs.
- Photosensitizers : Utilizing extended π-conjugation for photodynamic therapy applications.
Properties
IUPAC Name |
8-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-30-19-6-9-22-21(16-19)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-4-18(2)5-8-20/h4-9,16-17H,3,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSZEPGRRVZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Derivatives
Compound 11b (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid)
- Molecular formula : C₁₇H₁₈N₂O₄
- Key differences : Replaces ethoxy and sulfonyl groups with a carboxylic acid at the 3-position.
- Properties : Higher polarity due to the carboxylic acid, improving aqueous solubility but reducing membrane permeability compared to the target compound. Used in ALDH1A1 inhibitor studies .
Ethyl 6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylate
- Molecular formula : C₂₁H₂₄N₂O₅
- Key differences : Methoxy (vs. ethoxy) and ester (vs. sulfonyl) groups.
- The methoxy group may reduce metabolic stability compared to ethoxy .
Heterocyclic Substitutions
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 3B)
- Molecular formula : C₂₁H₂₀FN₃O₂
- Key differences: Quinoline replaced with a 5-fluoroindole-phenyl system.
- Properties : Demonstrates inhibitory activity against p97 ATPase, highlighting the role of indole in targeting ATP-dependent enzymes. The fluorine atom enhances electronegativity and binding affinity .
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Sulfonyl and Sulfamoyl Derivatives
1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl fluoride (SI-7)
- Molecular formula: C₉H₁₄FNO₄S
- Key differences: Sulfonyl fluoride replaces quinoline.
- Properties : A reactive intermediate for SuFEx (Sulfur Fluoride Exchange) chemistry, enabling rapid bioconjugation. Less stable in biological systems compared to the target compound .
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 14)
Halogenated and Aromatic Variants
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Molecular formula: C₁₄H₁₈BrNO₂
- Key differences: Bromobenzyl group replaces quinoline.
- Properties : The bromine atom facilitates radiolabeling or cross-coupling reactions. Higher molecular weight (312.2 g/mol) may limit diffusion .
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Data Table: Key Comparative Metrics
Research Findings and Insights
- Role of Substituents : The 4-methylbenzenesulfonyl group in the target compound enhances protein binding via hydrophobic and π-π interactions, whereas carboxylic acid derivatives (e.g., 11b) prioritize polar interactions .
- Heterocyclic Impact : Indole and thiadiazole analogs show divergent biological activities, underscoring the importance of heterocycle choice in target engagement .
- Synthetic Utility : Sulfonyl fluorides (e.g., SI-7) serve as versatile intermediates for click chemistry, contrasting with the target compound’s role as a final bioactive molecule .
Biological Activity
The compound 8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural complexity and the presence of various functional groups suggest diverse interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The compound features a quinoline core, which is known for its bioactive properties, along with an ethoxy group and a sulfonyl moiety. The spirocyclic structure contributes to its unique pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 354.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group may facilitate binding to protein targets, thereby modulating their activity. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially disrupting key metabolic pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting essential enzymes involved in bacterial metabolism.
- Anticancer Properties : Compounds within the quinoline family are often investigated for their potential to induce apoptosis in cancer cells.
- Neuroprotective Effects : Certain studies highlight the ability of related compounds to bind to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a related quinoline derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that a similar compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Research Findings
Recent research has focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity:
- Binding Affinity Studies : A derivative was found to have a high affinity (K(i) = 5.4 ± 0.4 nM) for sigma receptors, indicating potential use in neuropharmacology.
| Compound | K(i) Value (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|
| 8-[6-Ethoxy... | 5.4 ± 0.4 | 30-fold |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : The synthesis involves coupling a brominated quinoline derivative (e.g., 6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl bromide) with a spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) via Buchwald-Hartwig amination or Ullmann coupling. Key parameters include:
- Catalyst : Pd₂(dba)₃ with CyJohnPhos ligand (enhances C–N coupling efficiency) .
- Solvent : Degassed dioxane or toluene (prevents side reactions via oxygen removal) .
- Temperature : 110–120°C under microwave irradiation (reduces reaction time to 6–12 hours) .
- Base : K₃PO₄ (improves nucleophilic displacement kinetics) .
- Yield Optimization : Post-reaction purification via column chromatography (30–40% EtOAc/hexanes) achieves >80% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., spirocyclic ether oxygen, ethoxy group, and sulfonyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 523.23) and fragmentation patterns .
- X-ray Crystallography : Resolves spirocyclic geometry (e.g., dihedral angles between quinoline and spiro rings) using SHELX software for refinement .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- Substituent Screening : Replace the 4-methylbenzenesulfonyl group with fluorobenzoyl or acetylphenyl groups to study steric/electronic effects on enzyme binding .
- Bioassays : Test derivatives against ATPase targets (e.g., p97) using fluorescence polarization or thermal shift assays to quantify IC₅₀ values .
- SAR Analysis : Correlate logP (lipophilicity) and polar surface area (PSA) with cellular permeability (e.g., Caco-2 monolayer assays) .
Q. What computational strategies predict nonlinear optical (NLO) properties for device applications?
- Methodological Answer :
- CNDO/S-CI Calculations : Estimate hyperpolarizability (β) to assess NLO potential. For example, β values >100 × 10⁻³⁰ esu indicate suitability for frequency doubling .
- Crystal Engineering : Design non-centrosymmetric crystals (e.g., orthorhombic P2₁2₁2₁) via sublimation to optimize SHG efficiency .
- Device Integration : Use diamond-turned crystal surfaces coated with Teflon AF-2400 (antireflective) to achieve 98% transmittance at 810 nm in laser resonators .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer :
- Polymorph Screening : Identify crystal forms (e.g., Pna21 vs. P2₁2₁2₁) via single-crystal X-ray diffraction. Variations in molecular bending (e.g., dihedral angle <7.5° vs. >60°) alter solvent-accessible surfaces and target interactions .
- Docking Simulations : Use AutoDock Vina to model ligand-receptor binding modes, comparing spirocyclic conformers (e.g., chair vs. boat) .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields in spirocyclic ring formation?
- Answer :
- Thermodynamic Control : Prolong reaction time (24–48 hours) in polar aprotic solvents (DMSO) to stabilize transition states .
- Acid Catalysis : Add glacial acetic acid (5 drops) to promote cyclization via protonation of intermediates .
Q. How to address discrepancies in spectroscopic data between synthetic batches?
- Answer :
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-ethoxy derivatives) and adjust protecting group strategies (e.g., tert-butyloxycarbonyl for amines) .
- Standardized Protocols : Calibrate NMR spectrometers with internal standards (e.g., TMS) and control humidity to prevent solvent shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
